2-Fluorosulphonylbenzenesulphonyl chloride

Descripción

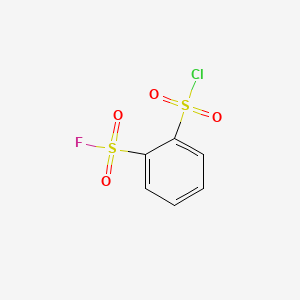

2-Fluorosulphonylbenzenesulphonyl chloride is a sulfonyl chloride derivative featuring a fluorine atom directly attached to the sulfonyl group (SO₂F) at the ortho position of the benzene ring. This structural motif confers unique reactivity and stability due to the electron-withdrawing nature of the fluorosulphonyl group. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. While direct references to this compound are absent in the provided evidence, structural analogs and related sulfonyl chlorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride , 2-Chloro-4-cyanobenzenesulfonyl chloride ) offer insights into its properties and applications.

Propiedades

IUPAC Name |

2-chlorosulfonylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOQOZLYSJNPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184711 | |

| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30672-70-9 | |

| Record name | 2-(Chlorosulfonyl)benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorosulphonylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorosulphonylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halide Exchange (Halex) Reaction: Chloride-to-Fluoride Conversion

A highly efficient and modern method for preparing 2-fluorosulphonylbenzenesulphonyl chloride involves the halide exchange reaction, where the sulfonyl chloride precursor is converted to the sulfonyl fluoride via nucleophilic substitution.

- Starting Material : The chloride congener of the compound (i.e., 2-chlorosulfonylbenzenesulphonyl chloride).

- Fluoride Source : Saturated aqueous potassium bifluoride solution (KHF2) at mildly acidic pH (~3.0).

- Reaction Conditions : The halex reaction proceeds at ambient or slightly elevated temperatures and achieves full conversion within approximately two hours.

- Purification : The product is purified by crystallization, commonly from isopropyl alcohol.

- Yield : Quantitative yields (100%) have been reported for this transformation.

- Advantages : This method is noted for its simplicity, high efficiency, and clean conversion without harsh conditions.

- Mechanistic Insight : The fluoride ion replaces the chloride on the sulfonyl group via nucleophilic attack, a process well-established by Sharpless and co-workers in sulfonyl fluoride chemistry.

Oxychlorination of Alkyl Sulfonylbenzenes

Another synthetic route involves the oxychlorination of 2-fluoro-6-substituted alkylsulfonylbenzenes to produce the corresponding sulfonyl chloride.

- Raw Materials : 2-fluoro-6-trifluoromethyl-alkylsulfonylbenzene derivatives (alkyl = methyl, ethyl, propyl).

- Solvents : Concentrated hydrochloric acid, concentrated nitric acid, fuming nitric acid, and formic acid are used either singly or in mixtures.

- Oxidant : Chlorine gas is introduced to effect the oxychlorination.

- Reaction Parameters :

- Molar ratios of substrate to solvents vary depending on the solvent system (e.g., 1:15-20 for formic acid).

- Chlorine to substrate molar ratio is typically 4:1 to 6:1.

- Temperature is maintained between 50°C and 70°C.

- Reaction time ranges from 4 to 6 hours with continuous stirring.

- Post-Reaction Processing : Cooling, phase separation, and washing steps are performed to isolate the product.

- Yield and Purity : Yields exceed 90%, and product purity is greater than 97%.

- Industrial Relevance : This method is scalable, operates under mild conditions, and uses readily available raw materials, making it suitable for industrial production.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Solvents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Sulfonation with Chlorosulfonic Acid | Fluorobenzenes | Chlorosulfonic acid, sulfolane, DMF, phase transfer catalyst | 50–300°C (optimal 170–250°C) | Not specified | Distillation or recrystallization | SO2 evolution indicates reaction start |

| Halide Exchange (Halex) | 2-Chlorobenzenesulfonyl chloride | Saturated KHF2 aqueous solution (pH ~3.0) | Ambient to mild heating, ~2 hours | ~100 | Crystallization (isopropyl alcohol) | High efficiency, clean conversion |

| Oxychlorination | 2-Fluoro-6-trifluoromethyl-alkylsulfonylbenzene | Cl2, concentrated HCl, HNO3, fuming HNO3, formic acid | 50–70°C, 4–6 hours | >90 | Cooling, phase separation, washing | Suitable for industrial scale |

Research Findings and Practical Considerations

- The halex reaction method is favored for laboratory-scale synthesis due to its high yield and mild conditions.

- The sulfonation method with chlorosulfonic acid is more traditional and may be preferred when direct sulfonation of fluorobenzene derivatives is desired.

- Oxychlorination is advantageous for derivatives with additional substituents like trifluoromethyl groups, providing high purity and yield suitable for industrial applications.

- Phase transfer catalysts significantly improve reaction rates and selectivity in the sulfonation process.

- Reaction monitoring by sulfur dioxide evolution and chromatographic methods ensures process control.

- Purification by steam distillation or crystallization is critical to obtain high-purity products for sensitive downstream applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluorosulphonylbenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: It can be reduced to form 2-fluorobenzenesulfonamide.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.

Major Products Formed

2-Fluorobenzenesulfonamide: Formed through reduction.

2-Fluorobenzenesulfonic acid: Formed through oxidation.

Various substituted derivatives: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

2-Fluorosulphonylbenzenesulphonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl fluorides and other derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its ability to react with amino acid residues.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-fluorosulphonylbenzenesulphonyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein labeling. The molecular targets and pathways involved depend on the specific application and the nucleophiles present.

Comparación Con Compuestos Similares

Comparison with Similar Sulfonyl Chlorides

Structural and Electronic Differences

The substituent type and position on the benzene ring significantly influence reactivity, stability, and applications. Below is a comparative analysis with key analogs:

*Estimated based on analogous structures.

Key Observations:

- Electrophilicity : The -SO₂F group in the target compound is more electron-withdrawing than -Cl or -CH₃, increasing the sulfonyl chloride's reactivity toward nucleophiles (e.g., amines in sulfonamide synthesis) .

- Steric Effects : Bulky substituents (e.g., -CF₅S in ) hinder reactions at the sulfonyl chloride site, whereas smaller groups (e.g., -F in ) allow faster kinetics.

- Hydrolytic Stability: Fluorinated sulfonyl chlorides generally exhibit slower hydrolysis rates compared to chloro- or cyano-substituted analogs due to the strong C-F bond .

Computational and Thermodynamic Insights

Evidence from computational studies on thiophene sulfonamides highlights the role of substituents in molecular stability and nonlinear optical (NLO) properties:

Actividad Biológica

2-Fluorosulphonylbenzenesulphonyl chloride (FSBSC) is a fluorinated sulfonyl chloride compound with the molecular formula CHClF OS and a molecular weight of 258.7 g/mol. This compound has garnered attention in medicinal chemistry and material science due to its unique structural properties and potential biological activities.

FSBSC is characterized by the presence of a fluorine atom, which can enhance the compound's reactivity and biological activity. The sulfonyl chloride functional group is known for its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Antitumor Activity

Recent studies have indicated that compounds similar to FSBSC exhibit significant antitumor activity. For instance, derivatives of sulfonyl chlorides have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain sulfonamide derivatives showed effective cytotoxicity against various cancer cell lines, suggesting that FSBSC could potentially be developed as an anticancer agent due to its structural similarities to these active compounds .

Table 1: Summary of Antitumor Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6k | A549 (Lung Cancer) | 3.14 | Induction of apoptosis |

| Compound 6l | A549 (Lung Cancer) | 0.46 | Mitochondrial and caspase-3 pathways |

| FSBSC | TBD | TBD | TBD |

The mechanism by which sulfonyl chlorides exert their biological effects often involves the formation of sulfonamide derivatives, which can interact with biological targets such as enzymes or receptors. For example, sulfonamides have been shown to inhibit certain enzymes involved in cancer cell metabolism and proliferation .

Case Studies

- Synthesis and Evaluation of Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives from sulfonyl chlorides, including FSBSC analogs, and assessed their biological activities against different cancer cell lines. The results indicated that structural modifications influenced potency and selectivity .

- Fluorinated Compounds in Cancer Therapy : Research has shown that fluorinated compounds can improve the pharmacological profiles of anticancer drugs. Studies focusing on the synthesis of fluorinated derivatives demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-fluorosulphonylbenzenesulphonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with halogenated benzenesulfonyl chloride derivatives. A fluorination step is critical, often using reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions. Substitution reactions (e.g., replacing chloride with fluorine) require precise temperature control (0–5°C) and inert atmospheres to minimize side reactions . Industrial methods emphasize large-scale reactors with continuous monitoring of pressure and reactant concentrations to optimize purity and yield .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles like amines or alcohols. Comparative kinetic studies using HPLC or NMR can quantify reaction rates. For example, reactions with aniline derivatives proceed 1.5–2x faster than non-fluorinated analogues, as observed in thiophenesulfonyl chloride studies .

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Methodological Answer : Crystallization from non-polar solvents (e.g., hexane) or vacuum distillation (bp ~120–140°C) are effective. Purity can be verified via melting point analysis (mp 45–48°C) and FT-IR spectroscopy (characteristic S=O stretches at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to prevent exposure to corrosive vapors. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Continuous air monitoring for SO₂ and HCl byproducts is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of this compound during sulfonamide formation?

- Methodological Answer : Hydrolysis is suppressed by using anhydrous solvents (e.g., dichloromethane) and catalytic dimethylformamide (DMF) to activate the sulfonyl chloride. Kinetic studies show that maintaining pH > 10 with triethylamine reduces water-mediated degradation by 70% .

Q. What advanced analytical methods are suitable for characterizing trace impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve structural ambiguities. For example, HRMS can detect chlorinated byproducts (e.g., dichlorobenzenesulfonyl derivatives) at ppm levels, while X-ray confirms the fluorine substitution pattern .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Degradation studies under controlled atmospheres show that storage at -20°C in amber vials with desiccants (e.g., silica gel) extends shelf life to >12 months. Room-temperature storage in humid environments leads to 20% hydrolysis within 30 days, as quantified by titrimetric analysis .

Q. What computational models predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the fluorine atom directs EAS to the para position due to its strong -I effect. Transition-state modeling supports experimental observations of >90% para-substitution in nitration reactions .

Q. How can contradictory data on reaction yields between batch and flow synthesis methods be resolved?

- Methodological Answer : Contradictions arise from uneven mixing in batch reactors versus precise residence time control in flow systems. Design of experiments (DoE) with parameters like Reynolds number and Damköhler number can identify optimal conditions. For example, flow systems improve yield by 15% at Re > 2000 .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.